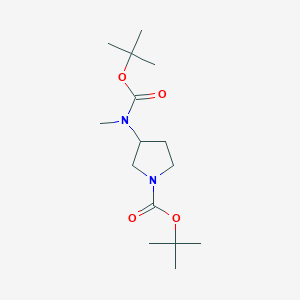
6-Bromo-5-iodo-1-methyl-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-iodo-1-methyl-pyridin-2-one: belongs to the class of heterocyclic compounds known as imidazoles. Imidazoles are five-membered rings containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound combines the structural features of both bromine and iodine substituents, making it intriguing for various scientific and industrial purposes .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-Bromo-5-iodo-1-methyl-pyridin-2-one. One common approach involves the reaction of 5-iodo-1-methyl-pyridin-2-one with bromine under appropriate conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the desired compound.
Industrial Production:: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These methods often optimize reaction conditions, yield, and safety.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Due to the presence of halogens (bromine and iodine), it is prone to nucleophilic substitution reactions.
Reduction: Reduction of the pyridinone ring may yield different derivatives.
Bromine: Used for bromination.
Iodine: Involved in iodination reactions.
Base or Acid Catalysts: Facilitate reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products:: The major products depend on the specific reaction conditions. Bromination and iodination lead to the formation of 6-bromo-5-iodo-1-methyl-pyridin-2-one.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in transition metal catalysis.
Drug Development: Imidazole derivatives often serve as pharmacophores in drug design.
Antimicrobial Properties: Investigated for antibacterial and antifungal activities.
Fine Chemicals: Used in specialty chemicals and pharmaceuticals.
Wirkmechanismus
The precise mechanism of action for 6-Bromo-5-iodo-1-methyl-pyridin-2-one depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While 6-Bromo-5-iodo-1-methyl-pyridin-2-one is unique due to its dual halogen substitution, similar compounds include other imidazole derivatives like 5-bromo-1-methylpyridin-2(1H)-one and 3-bromo-5-iodo-1-methyl-pyridin-2-one . These compounds share structural features but exhibit distinct properties.
Eigenschaften
Molekularformel |
C6H5BrINO |
|---|---|
Molekulargewicht |
313.92 g/mol |
IUPAC-Name |
6-bromo-5-iodo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5BrINO/c1-9-5(10)3-2-4(8)6(9)7/h2-3H,1H3 |
InChI-Schlüssel |
LTSJMBMZURYZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC(=C1Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)
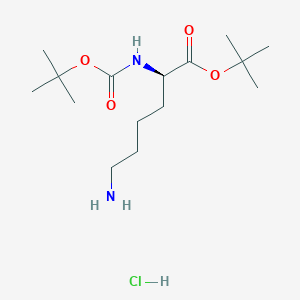
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
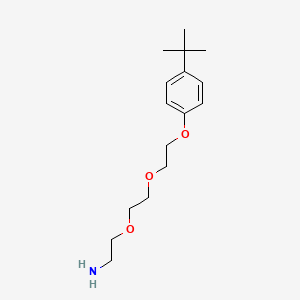
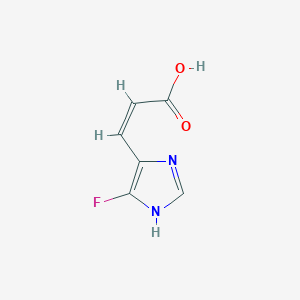

![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)

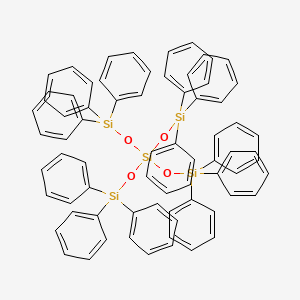
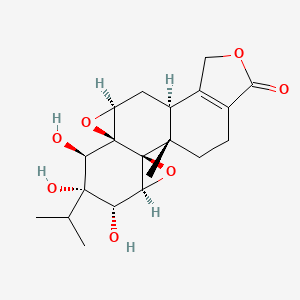
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
